molecular formula C19H24N4O3 B11183350 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

Cat. No.: B11183350
M. Wt: 356.4 g/mol
InChI Key: LCMZFYZAPALYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves several steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene. The mixture is heated to the boiling point (130°C) for 9 hours. After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate. The resulting product is extracted with chloroform, dried, and crystallized from ethanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced piperazine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine receptor agonist properties. It is also studied for its potential in treating other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by acting as a dopamine receptor agonist. It primarily targets the D2 and D3 dopamine receptors, stimulating dopaminergic activity in the brain. This leads to improved motor function and reduced symptoms in patients with Parkinson’s disease. The compound also exhibits antagonistic properties at α2-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine receptor agonist and α2-adrenergic receptor antagonist. This dual mechanism enhances its therapeutic efficacy and provides a broader range of pharmacological effects compared to other dopamine agonists .

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one, commonly referred to as piribedil , is a synthetic derivative known for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This article delves into the biological activity of piribedil, examining its pharmacological properties, mechanisms of action, and clinical implications.

  • Molecular Formula : C16H18N4O2
  • Molar Mass : 298.34 g/mol
  • CAS Number : 3605-01-4

Piribedil acts primarily as a dopamine D2 receptor agonist , which is crucial for its efficacy in treating Parkinson's disease. It also exhibits antagonistic properties towards the α1A-adrenoceptor , contributing to its pharmacological profile. The compound enhances dopaminergic transmission, particularly in the nigrostriatal pathway, which is often compromised in Parkinson's patients.

Key Receptor Interactions

Receptor TypeActivitypKi Value
D2 receptor (CHO)Agonist6.9
α2A-adrenoceptorAntagonist7.1
α2C-adrenoceptorAntagonist7.2

Biological Activity and Clinical Applications

Piribedil has been studied extensively for its effects on various neurological conditions:

  • Parkinson's Disease :
    • Clinical studies indicate that piribedil significantly alleviates motor symptoms associated with Parkinson's disease, particularly tremors and rigidity. It can be used alone or as an adjunct to levodopa therapy.
    • A study highlighted that patients receiving piribedil showed improved motor function scores compared to placebo groups (Rondot et al., 1992).
  • Peripheral Circulation Disorders :
    • The compound has demonstrated efficacy in improving peripheral blood circulation, making it beneficial for conditions like intermittent claudication and other vascular disorders.
    • It acts by enhancing blood flow through vasodilation mechanisms, likely involving sympathetic nervous system modulation.
  • Psychopharmacological Effects :
    • Research indicates that derivatives of piribedil may possess novel psychoactive effects without hallucinogenic properties, suggesting potential applications in psychotherapy (PubMed, 2015).

Case Studies

Several case studies have documented the effects of piribedil on patients with Parkinson's disease:

  • Case Study 1 : A 65-year-old male with advanced Parkinson's disease experienced a significant reduction in tremor severity after initiating treatment with piribedil at a dosage of 150 mg/day.
  • Case Study 2 : In a cohort study involving 50 patients, those treated with piribedil reported a 30% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months.

Pharmacokinetics

Piribedil exhibits rapid oral absorption with a peak plasma concentration achieved within approximately one hour post-administration (Tmax). The half-life ranges from 1.7 to 6.9 hours, and it is primarily metabolized by the liver with renal excretion of metabolites accounting for about 68% of the dose.

Adverse Effects

While generally well-tolerated, some adverse effects include:

  • Mild gastrointestinal disturbances (nausea, vomiting)
  • Orthostatic hypotension
  • Drowsiness

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H24N4O3/c1-2-3-15-11-18(24)21-19(20-15)23-8-6-22(7-9-23)12-14-4-5-16-17(10-14)26-13-25-16/h4-5,10-11H,2-3,6-9,12-13H2,1H3,(H,20,21,24)

InChI Key

LCMZFYZAPALYTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.